Cas no 2228894-61-7 (3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine)

3,3-Difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine is a fluorinated cyclobutylamine derivative with a nitro-substituted aromatic ring, offering unique structural and electronic properties. The presence of difluorinated cyclobutane enhances ring strain and lipophilicity, while the electron-withdrawing nitro and fluorine groups influence reactivity and binding interactions. This compound is valuable in medicinal chemistry and materials science, serving as a versatile intermediate for synthesizing pharmacologically active molecules or functional materials. Its rigid cyclobutane core and fluorine substitutions contribute to improved metabolic stability and selectivity in target binding. Suitable for further functionalization, it is particularly useful in the development of fluorinated bioactive compounds or advanced organic frameworks.
3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine structure
2228894-61-7 structure
Product Name:3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine
CAS No:2228894-61-7
MF:C10H9F3N2O2
MW:246.185872793198
CID:6367652
PubChem ID:165854082
Update Time:2025-10-30

3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine
    • 2228894-61-7
    • EN300-1959932
    • Inchi: 1S/C10H9F3N2O2/c11-8-2-1-6(15(16)17)3-7(8)9(14)4-10(12,13)5-9/h1-3H,4-5,14H2
    • InChI Key: VRRCPEPLUZPRQS-UHFFFAOYSA-N
    • SMILES: FC1(CC(C2C(=CC=C(C=2)[N+](=O)[O-])F)(C1)N)F

Computed Properties

  • Exact Mass: 246.06161202g/mol
  • Monoisotopic Mass: 246.06161202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 71.8Ų

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Additional information on 3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine

Comprehensive Overview of 3,3-Difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine (CAS No. 2228894-61-7)

3,3-Difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine (CAS No. 2228894-61-7) is a fluorinated cyclobutane derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a cyclobutan-1-amine core substituted with two fluorine atoms at the 3-position and a 2-fluoro-5-nitrophenyl moiety, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula is C10H9F3N2O2, and its precise stereochemistry and electronic effects contribute to its potential applications in drug discovery.

In recent years, the demand for fluorinated compounds like 3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine has surged, driven by their enhanced metabolic stability and bioavailability. Researchers are particularly interested in its role as a building block for small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs), which are hot topics in oncology and neurodegenerative disease research. The nitrophenyl group in its structure also opens avenues for further functionalization, enabling the development of novel heterocyclic compounds with tailored properties.

The synthesis of CAS No. 2228894-61-7 typically involves multi-step organic reactions, including nucleophilic substitution and catalytic hydrogenation. Advanced techniques such as flow chemistry and microwave-assisted synthesis have been explored to optimize yield and purity, addressing the growing need for scalable and sustainable production methods. Analytical characterization via NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography ensures the compound's structural integrity, a critical factor for regulatory compliance in pharmaceutical applications.

From a commercial perspective, 3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine is supplied by specialized fine chemical manufacturers catering to the contract research organization (CRO) and contract development and manufacturing organization (CDMO) sectors. Its pricing and availability are influenced by factors such as raw material sourcing, regulatory requirements, and patent landscapes. Companies are increasingly adopting green chemistry principles to minimize environmental impact, aligning with global trends toward sustainable innovation.

In summary, 3,3-Difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine (CAS No. 2228894-61-7) represents a promising scaffold in medicinal chemistry, with applications spanning drug design, material science, and catalysis. Its fluorinated architecture and functional group diversity make it a valuable tool for addressing unmet medical needs and advancing precision medicine initiatives. As research progresses, this compound is poised to play a pivotal role in the next generation of therapeutic agents.

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